

# Comparative Analysis of Predicted Spectroscopic Data for Boc-Methylglycine-C2-Bromine

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## Compound of Interest

Compound Name: *Boc-methylglycine-C2-bromine*

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound **Boc-methylglycine-C2-bromine**. As direct experimental data for this specific molecule is not publicly available, this document compiles data from structurally similar compounds to forecast its spectroscopic characteristics. This guide also includes generalized experimental protocols for NMR and MS analysis of similar small molecules.

## Data Presentation: Predicted Spectroscopic Data

The following tables outline the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for **Boc-methylglycine-C2-bromine**. These predictions are derived from the known spectral data of analogous compounds: Boc-methylglycine (Boc-Sar-OH), Bromoethane, and N-Boc-2-bromoethylamine.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Boc-Methylglycine-C2-Bromine**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration	Rationale based on Analogs
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	~1.45	Singlet	9H	Typical chemical shift for the tert-butyl protons of a Boc protecting group.
-N-CH <sub>3</sub>	~2.9 - 3.1	Singlet	3H	Based on the N-methyl group in Boc-Sar-OH, with a slight downfield shift expected due to the influence of the bromoethyl group.
-N-CH <sub>2</sub> -C=O	~4.0 - 4.2	Singlet	2H	Based on the methylene protons in Boc-Sar-OH, with a potential downfield shift.
-N-CH <sub>2</sub> -CH <sub>2</sub> Br	~3.6 - 3.8	Triplet	2H	Expected to be downfield due to the adjacent nitrogen. Similar to the -CH <sub>2</sub> - protons in N-Boc-2-bromoethylamine which appear around 3.29-3.42 ppm[1].

-CH <sub>2</sub> -Br	~3.4 - 3.6	Triplet	2H	The chemical shift is influenced by the electronegative bromine atom. In bromoethane, the -CH <sub>2</sub> Br protons are at approximately 3.43 ppm <sup>[2][3]</sup> .
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Table 2: Predicted <sup>13</sup>C NMR Data for **Boc-Methylglycine-C2-Bromine**

Carbon	Predicted Chemical Shift (ppm)	Rationale based on Analogs
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	~28	Characteristic chemical shift for the methyl carbons of a Boc group.
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	~80	Characteristic chemical shift for the quaternary carbon of a Boc group.
-N-CH <sub>3</sub>	~35 - 38	Based on the N-methyl carbon in Boc-Sar-OH.
-N-CH <sub>2</sub> -C=O	~50 - 55	Based on the methylene carbon in Boc-Sar-OH.
-N-CH <sub>2</sub> -CH <sub>2</sub> Br	~45 - 50	Influenced by the adjacent nitrogen.
-CH <sub>2</sub> Br	~25 - 30	The carbon directly attached to bromine is expected to be in this region, as seen in 1-bromo-2-chloroethane where the -CH <sub>2</sub> Br carbon is at ~30.4 ppm.
-C=O	~170	Typical for a carboxylic acid or ester carbonyl carbon.

Table 3: Predicted Mass Spectrometry Data for **Boc-Methylglycine-C2-Bromine**

Ion	Predicted m/z	Notes
[M+H] <sup>+</sup>	296.08 / 298.08	The molecular ion peak will appear as a doublet with approximately equal intensity due to the natural abundance of bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br)[4].
[M+Na] <sup>+</sup>	318.06 / 320.06	Adduct with sodium, also showing the characteristic bromine isotope pattern.
[M-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	240.02 / 242.02	Loss of isobutylene from the Boc group is a common fragmentation pathway.
[M-Boc+H] <sup>+</sup>	196.03 / 198.03	Loss of the entire Boc group.
[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	57	Fragment corresponding to the tert-butyl cation.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of small molecules is as follows:

- **Sample Preparation:** Dissolve 10-20 mg of the purified compound in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube[5]. The concentration should be around 25 to 50 mM[5].
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.0 ppm[3].
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**

- $^1\text{H}$  NMR: Acquire a one-dimensional proton NMR spectrum. To ensure quantitative results, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest[6].
- $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon NMR spectrum. This typically requires a longer acquisition time than  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

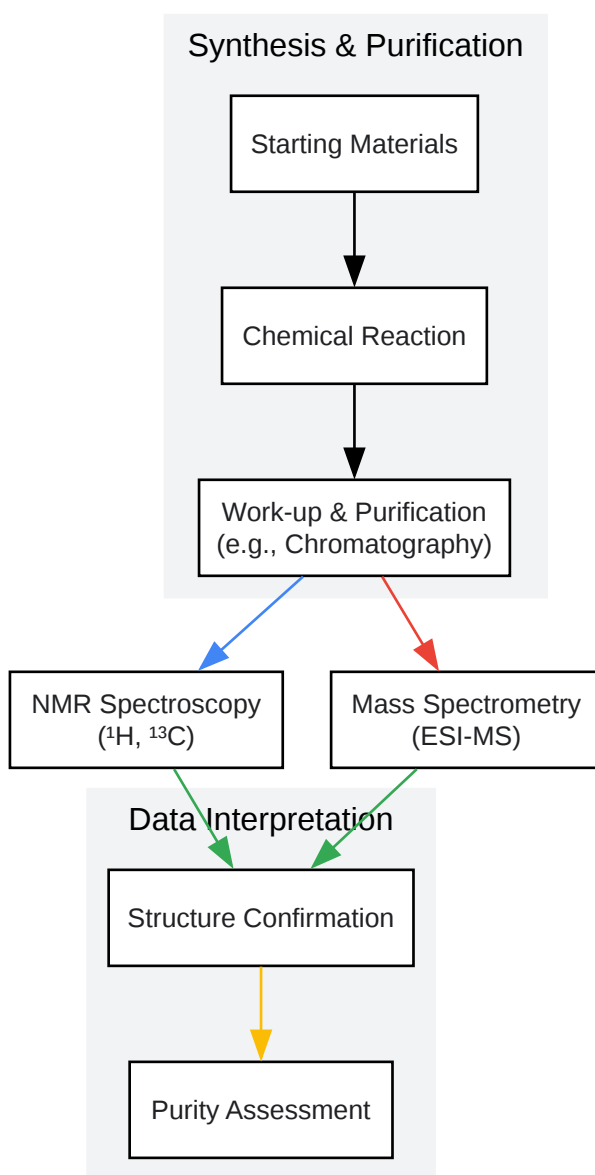
## Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard procedure for ESI-MS analysis of small molecules is outlined below:

- Sample Preparation: Prepare a dilute solution of the sample (typically 0.5-5  $\mu\text{M}$ ) in a suitable solvent system, such as a mixture of water and a volatile organic solvent like methanol or acetonitrile[7]. The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis[7]. Ensure the sample is free of non-volatile salts and buffers, which can interfere with the analysis[8].
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Ionization: Apply a high voltage (typically 2-6 kV) to the capillary needle to generate a fine spray of charged droplets[9]. A drying gas is used to facilitate solvent evaporation and the formation of gas-phase ions[9].
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio ( $m/z$ ) [9].

- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For compounds containing bromine, look for the distinctive isotopic pattern of two peaks of nearly equal intensity separated by 2  $m/z$  units[4].

## Mandatory Visualization



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Caption: Workflow for the synthesis and characterization of a novel compound.

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